Cas no 2137682-03-0 (Sodium 4-chloronaphthalene-1-sulfinate)

Sodium 4-chloronaphthalene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
-
- sodium 4-chloronaphthalene-1-sulfinate
- 2137682-03-0
- EN300-723192
- Sodium 4-chloronaphthalene-1-sulfinate
-
- Inchi: 1S/C10H7ClO2S.Na/c11-9-5-6-10(14(12)13)8-4-2-1-3-7(8)9;/h1-6H,(H,12,13);/q;+1/p-1
- InChI Key: AXIUAQFJUGZPKX-UHFFFAOYSA-M
- SMILES: ClC1C=CC(=C2C=CC=CC2=1)S(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 247.9674726g/mol
- Monoisotopic Mass: 247.9674726g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.3Ų
Sodium 4-chloronaphthalene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723192-0.25g |
sodium 4-chloronaphthalene-1-sulfinate |
2137682-03-0 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
Enamine | EN300-723192-2.5g |
sodium 4-chloronaphthalene-1-sulfinate |
2137682-03-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
Enamine | EN300-723192-0.1g |
sodium 4-chloronaphthalene-1-sulfinate |
2137682-03-0 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
Enamine | EN300-723192-1.0g |
sodium 4-chloronaphthalene-1-sulfinate |
2137682-03-0 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
Enamine | EN300-723192-0.5g |
sodium 4-chloronaphthalene-1-sulfinate |
2137682-03-0 | 95.0% | 0.5g |
$699.0 | 2025-03-12 | |
Enamine | EN300-723192-5.0g |
sodium 4-chloronaphthalene-1-sulfinate |
2137682-03-0 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
Enamine | EN300-723192-0.05g |
sodium 4-chloronaphthalene-1-sulfinate |
2137682-03-0 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
Enamine | EN300-723192-10.0g |
sodium 4-chloronaphthalene-1-sulfinate |
2137682-03-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 |
Sodium 4-chloronaphthalene-1-sulfinate Related Literature
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on Sodium 4-chloronaphthalene-1-sulfinate
Introduction to Sodium 4-chloronaphthalene-1-sulfinate (CAS No. 2137682-03-0)
Sodium 4-chloronaphthalene-1-sulfinate (CAS No. 2137682-03-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable for various applications, particularly in the synthesis of advanced materials and pharmaceutical intermediates. The presence of both a chloro and a sulfinate group on the naphthalene ring imparts distinct reactivity and functionality, which are leveraged in multiple industrial and research settings.
The Sodium 4-chloronaphthalene-1-sulfinate molecule is derived from naphthalene, a commonly used aromatic hydrocarbon in organic synthesis. The introduction of a chlorine atom at the 4-position and a sulfinate group at the 1-position creates a highly reactive intermediate that can undergo further functionalization. This reactivity is crucial for its role in the development of complex chemical structures, including those found in modern pharmaceuticals.
In recent years, there has been a growing interest in the applications of sulfinate derivatives due to their versatility in chemical transformations. Sodium 4-chloronaphthalene-1-sulfinate is no exception, as it serves as a key building block in the synthesis of various pharmacologically active compounds. Researchers have been exploring its potential in developing novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions. The sulfinate group, in particular, has been shown to enhance binding affinity and metabolic stability in drug candidates.
The compound's unique structure also makes it suitable for applications in materials science. For instance, it can be used as a precursor in the synthesis of conductive polymers and organic semiconductors. These materials are increasingly important in the development of flexible electronics, solar cells, and other advanced technological devices. The chlorine substituent further enhances its utility by allowing for selective reactions that can tailor the properties of the final material.
Recent studies have highlighted the role of sodium 4-chloronaphthalene-1-sulfinate in green chemistry initiatives. Its synthesis can be optimized to minimize waste and energy consumption, aligning with global efforts to promote sustainable chemical practices. Additionally, its reactivity allows for the development of catalytic processes that reduce the need for harsh conditions or toxic reagents.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of sodium 4-chloronaphthalene-1-sulfinate. Researchers are investigating its role in modulating enzyme activity and interacting with biological targets. Preliminary findings suggest that it may have applications in treating conditions such as cancer, where precise molecular interactions are crucial for efficacy. The compound's ability to undergo further functionalization makes it a versatile scaffold for drug discovery.
In conclusion, sodium 4-chloronaphthalene-1-sulfinate (CAS No. 2137682-03-0) is a multifaceted compound with significant potential across multiple industries. Its unique structural features and reactivity make it invaluable for pharmaceutical synthesis, materials science, and green chemistry initiatives. As research continues to uncover new applications and methodologies, the importance of this compound is likely to grow further.
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